molecular formula C6H12N2O4 B1363756 Ala-Ser CAS No. 3303-41-1

Ala-Ser

货号 B1363756
CAS 编号: 3303-41-1
分子量: 176.17 g/mol
InChI 键: IPWKGIFRRBGCJO-IMJSIDKUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Ala-Ser is a dipeptide composed of the amino acids alanine and serine . It is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay .


Synthesis Analysis

The synthesis of Ala-Ser involves the formation of an amide bond between the carboxyl group of alanine and the amino group of serine . In the context of biopolymers, Ala-Ser has been produced in Corynebacterium glutamicum, a well-characterized bacterial host organism .


Molecular Structure Analysis

The molecular formula of Ala-Ser is C6H12N2O4 . Its average mass is 176.171 Da and its monoisotopic mass is 176.079712 Da . The structure of Ala-Ser, like other peptides, is influenced by rotations about the bonds leading to the alpha-carbon atoms .


Chemical Reactions Analysis

The hydroxyl radical-induced oxidation of peptides and proteins can lead to the cleavage of the peptide, leading to a release of fragments . This reaction pathway may involve nitrogen-centered radicals .

科学研究应用

FSHR基因多态性与PCOS

在卵泡刺激激素受体(FSHR)基因中的多态性p. Thr307Ala和p. Asn680Ser与多囊卵巢综合征(PCOS)有关。一项研究发现,PCOS患者和对照组之间的基因型分布存在显著差异,表明这些多态性与PCOS的风险增加有关。该研究突出了导致PCOS的遗传易感因素,强调了FSHR基因变异在该疾病发展中的作用(Kim et al., 2017)

氨基酸旋光酶活性

建立了一种基于圆二色性的新型测定方法,用于研究氨基酸旋光酶(如丙氨酸旋光酶ALR)的活性。该方法可以准确确定L-和D-形氨基酸之间的旋光异构化变化,包括D-Ser转化为L-Ser及其反向过程。这种技术为了解涉及氨基酸旋光异构化的酶活性提供了有价值的工具,为生化途径和潜在治疗靶点提供了见解(Noda et al., 2005)

tRNA合成酶的编辑机制

对丙氨酰-tRNA合成酶(AlaRS)及其编辑结构域的研究揭示了涉及tRNA编辑的复杂机制,对蛋白质合成的准确性至关重要。AlaRS通过水解误酰化的Ser-和Gly-tRNAAla来确保准确的氨酰化。AlaRS中编辑和激活结构域的空间排列防止了氨基酸的错误插入,保持了蛋白质合成的准确性,并突显了支撑遗传翻译的复杂调节机制(Sokabe et al., 2009)

AlaX对氨基酸的辨别

阿拉X的结构和功能,作为类II丙氨酰-tRNA合成酶编辑结构域的同源物,被阐明其对错误充电的tRNA(Ala)的自主编辑活性。研究揭示了AlaX如何区分非同义丝氨酸和同义丙氨酸,有助于我们理解通过纠正tRNA氨酰化错误确保蛋白质合成准确性的分子机制(Sokabe et al., 2005)

属性

IUPAC Name

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O4/c1-3(7)5(10)8-4(2-9)6(11)12/h3-4,9H,2,7H2,1H3,(H,8,10)(H,11,12)/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWKGIFRRBGCJO-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CO)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Alanylserine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028696
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Ala-Ser

CAS RN

3303-41-1
Record name Alanylserine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028696
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
93,000
Citations
C Bleiholder, S Suhai, AG Harrison… - Journal of the American …, 2011 - ACS Publications
… The only case when y 2 does not fully dominate the product ion spectrum is protonated Ala-Ala-Ser-Pro-Ala (Figure S1 in the Supporting Information). Here one observes abundant [M + …
Number of citations: 82 pubs.acs.org
LM Cole, RT Roush, JE Casida - Life sciences, 1995 - Elsevier
… simulans to an homologous Ala + Ser or Gly replacement. These mutations are shown here … simulans is generally less effective than the Ala * Ser modification in reducing sensitivity to …
Number of citations: 96 www.sciencedirect.com
CA O'Brian, DS Lawrence, ET Kaiser… - … and biophysical research …, 1984 - Elsevier
… followed by the sequence Ala-Ser can be substrates for TPA-stimulated phosphorylation … Both peptides contain multiple basic residues followed directly by the sequence Ala-Ser. …
Number of citations: 110 www.sciencedirect.com
N Arous, F Galacteros, P Fessas, D Loukopoulos… - FEBS …, 1982 - Wiley Online Library
… Peptides maps were normal but analysis of individual peptide spots showed an Ala→Ser substitution in the βT3. This variant has been previously called Hb Knossos (β27 (B9) Ala→Ser)…
Number of citations: 54 febs.onlinelibrary.wiley.com
S Asakura, H Hirata, H Okazaki… - Journal of Biological …, 1990 - Elsevier
… These findings seem to imply that the residue 382-386 peptide segment Ala-Ala-Ala-Ser-… These findings indicate that the presence of the hydrophobic peptide segment Ala-Ala-Ala-Ser-…
Number of citations: 21 www.sciencedirect.com
N YANAIHARA, C YANAIHARA… - Chemical and …, 1973 - jstage.jst.go.jp
… Z-Ala-Ser-OH6) (II),which was hydrogenated to yield H-Ala-Ser-OH6,7)(III).Coupling of Z-Pro-OSu5) with III produced Z-Pro-Ala-Ser-… by hydrogenolysis to give H-Pro-Ala-Ser-OH(V).This …
Number of citations: 15 www.jstage.jst.go.jp
R Zeitler, E Hochmuth, R Deutzmann, M Sumper - Glycobiology, 1998 - researchgate.net
… This asparagine of the linkage unit is located within the N-terminal sequence Ala-Asn-Ala-Ser-, in accordance with the tripeptide consensus sequence Asn-Xaa-Ser/Thr typical for nearly …
Number of citations: 60 www.researchgate.net
L Morganti, M Huyer, G PW… - … and applied biochemistry, 1996 - Wiley Online Library
… leader joined to sequences coding for Ala-Ser, a chromatographic affinity site consisting of … hPRL variant constituting authentic hPRL with a peptide tag, ie Ala-Ser-(His)6-Ile-Glu-Gly-Arg…
Number of citations: 31 iubmb.onlinelibrary.wiley.com
H Katow, S Yazawa, S Sofuku - Experimental cell research, 1990 - Elsevier
The biological activity of the amino acid sequence consisting of the immediate carboxyl terminus side of the ArgGlyAspSer (RGDS) amino acid sequence in the cell-binding domain …
Number of citations: 36 www.sciencedirect.com
BE Kemp - Journal of Biological Chemistry, 1980 - researchgate.net
… Leu-Arg-Arg-Ala-Ser-Leu-Gly have been … AlaSer-Leu-Gly with acyl substituents also had little effect on the kinetics of phosphorylation. The aN dansyl derivative of Leu-Arg-Arg-Ala-Ser…
Number of citations: 31 www.researchgate.net

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